molecular formula C4H5IO2 B1310065 (Z)-3-Iodopropenoic acid methyl ester CAS No. 6214-23-9

(Z)-3-Iodopropenoic acid methyl ester

Cat. No.: B1310065
CAS No.: 6214-23-9
M. Wt: 211.99 g/mol
InChI Key: SUQXOFVGKSUSSM-IHWYPQMZSA-N
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Description

Significance of Stereo-defined Vinyl Iodides as Versatile Synthetic Intermediates

Vinyl iodides are a class of organic compounds where one or more iodine atoms are attached to the carbon atoms of an alkene functional group. researchgate.netsigmaaldrich.com The utility of these compounds in organic synthesis is immense, particularly when their geometry is well-defined (i.e., stereochemically pure as either E or Z isomers). researchgate.net

Stereo-defined vinyl iodides are crucial intermediates for several reasons:

Reactivity in Cross-Coupling Reactions: They are excellent substrates for a wide array of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings. researchgate.netsigmaaldrich.com These reactions are fundamental for forming new carbon-carbon bonds.

Bond Strength and Reactivity Order: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. researchgate.net This lower bond dissociation energy (approximately 57.6 kcal/mol) means that vinyl iodides react faster and under milder conditions compared to their vinyl bromide or chloride counterparts. researchgate.net This enhanced reactivity is a significant advantage in complex syntheses where sensitive functional groups must be preserved.

Stereochemical Retention: A key feature of many cross-coupling reactions involving vinyl iodides is the retention of the alkene's geometry. researchgate.net This means a Z-vinyl iodide will predominantly yield a product with a Z-alkene structure, allowing chemists to control the precise three-dimensional arrangement of atoms in the target molecule. This control is critical in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for biological activity. researchgate.netsigmaaldrich.com

Stability: Despite the reactive C-I bond, vinyl iodides are generally stable under nucleophilic conditions, preventing unwanted side reactions. researchgate.netsigmaaldrich.com

The synthesis of vinyl iodides with specific stereochemistry is a key focus in synthetic methodology, with various methods developed, such as the hydroiodination of alkynes or the conversion of aldehydes and ketones. researchgate.net

Overview of the Chemical Compound's Prominence in Advanced Organic Methodologies

(Z)-3-Iodopropenoic acid methyl ester emerges as a prominent reagent in advanced organic synthesis due to its unique combination of functional groups within a stereo-defined framework. This compound provides a three-carbon unit that can be incorporated into larger molecules through sophisticated, stereoselective reactions.

Its prominence is particularly evident in its application as a key building block in the total synthesis of complex natural products. A notable example is its potential role in synthetic routes toward neuroexcitatory compounds like kainic acid. nih.gov The synthesis of kainic acid and its derivatives is of significant interest to pharmacologists, and laboratory synthesis is crucial as extraction from natural sources provides low yields. researchgate.net In such syntheses, the precise stereochemistry of the final product is vital for its biological function. This compound can serve as a precursor for installing the required carbon skeleton with the correct spatial arrangement at specific positions.

The compound's utility is centered on palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. nih.govnih.gov The vinyl iodide moiety acts as a handle for coupling with a wide range of organometallic reagents or other organic molecules, while the methyl ester group can be further modified or is a common feature in many biologically active molecules. The Z-configuration of the double bond is locked in, allowing for the construction of intricate cyclic and acyclic systems with high stereochemical fidelity.

The table below summarizes the key properties of this compound.

PropertyValue
Chemical Formula C4H5IO2
Molecular Weight 211.99 g/mol
Appearance Yellow to red clear viscous oil or solid
CAS Number 6214-23-9
IUPAC Name methyl (2Z)-3-iodoprop-2-enoate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-3-iodoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-7-4(6)2-3-5/h2-3H,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQXOFVGKSUSSM-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420163
Record name (Z)-3-Iodopropenoic acid methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID00420163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-23-9
Record name (Z)-3-Iodopropenoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-Methyl-3-Iodoacrylate
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Synthetic Methodologies for Z 3 Iodopropenoic Acid Methyl Ester

Direct and Indirect Preparations of (Z)-3-Iodopropenoic Acid Methyl Ester

The formation of the (Z)-alkenyl iodide can be approached through several distinct pathways, including the direct addition of hydrogen iodide across a triple bond, the substitution of another halogen, and other alternative strategies.

Stereoselective Hydroiodination Routes of Propiolic Acid Derivatives

The most direct route to this compound is the syn-hydroiodination of methyl propiolate. This transformation is challenging as traditional hydroiodination of alkynes with HI often provides poor yields or mixtures of stereoisomers. researchgate.net However, stereoselectivity can be achieved through specific reagents and conditions.

One of the most effective methods for the stereoselective synthesis of Z-vinyl iodides is the hydrozirconation of a terminal alkyne followed by iodinolysis. The reaction involves the syn-addition of the Schwartz reagent (Cp₂ZrHCl) to methyl propiolate, which generates a vinylzirconium intermediate. This intermediate reacts with molecular iodine (I₂) to produce the desired this compound with retention of the double bond geometry. This method is known for its high stereoselectivity and compatibility with various functional groups. organic-chemistry.org

MethodAlkyne PrecursorReagent(s)Key IntermediateProduct Selectivity
Hydrozirconation-IodinationMethyl propiolate1. Cp₂ZrHCl (Schwartz reagent)2. I₂VinylzirconiumHigh Z-selectivity

Halide Exchange Methodologies from Precursors

An alternative to direct hydroiodination is a halide exchange reaction, often referred to as a Finkelstein-type reaction. This indirect method involves the synthesis of a vinyl halide precursor, such as (Z)-3-bromopropenoic acid methyl ester, followed by a substitution reaction to replace the bromine with iodine.

Copper(I) catalysts have proven effective for this transformation. A mild and general copper(I)-catalyzed conversion of vinyl bromides to the corresponding vinyl iodides can be achieved using potassium iodide (KI) as the iodine source. organic-chemistry.org The reaction proceeds stereospecifically, meaning the (Z)-configuration of the starting bromo-ester is retained in the final iodo-ester product. This method is advantageous as it is compatible with a wide range of functional groups. organic-chemistry.org

PrecursorReagent(s)CatalystConditionsOutcome
(Z)-3-Bromopropenoic acid methyl esterPotassium Iodide (KI)Copper(I) salt (e.g., CuI)MildStereospecific formation of this compound

Alternative Synthetic Approaches to Alkenyl Iodides

Beyond hydroiodination and halide exchange, other olefination reactions can be adapted to produce Z-vinyl iodides. The Stork-Zhao olefination, a modification of the Wittig reaction, provides high Z-stereoselectivity for the formation of vinyl halides. wikipedia.org This approach would involve the reaction of an ylide derived from iodoform (B1672029) with a suitable aldehyde precursor. For the synthesis of this compound, this would require a glyoxylate (B1226380) ester as the aldehyde component. The reaction conditions, typically at low temperatures and in the presence of HMPA, favor the formation of the Z-isomer in high yields. wikipedia.org

Catalytic Strategies in the Synthesis of this compound

Catalysis is central to achieving the high stereoselectivity required for the synthesis of the target molecule. Both transition metal and non-metal-based strategies can be employed to control the reaction outcome.

Transition Metal-Catalyzed Methods for Stereo-defined Vinyl Iodide Formation

Transition metals play a crucial role in many of the most effective synthetic routes. As discussed previously, zirconium is the key component in the Schwartz reagent for the highly Z-selective hydrozirconation of methyl propiolate. organic-chemistry.org Similarly, copper(I) salts are essential for catalyzing the stereospecific halide exchange from vinyl bromides to vinyl iodides. organic-chemistry.org

Other transition metals have been utilized for the synthesis of vinyl iodides. For instance, rhodium complexes can be used to generate HI in situ from molecular hydrogen and iodine for the hydroiodination of alkynes. researchgate.net While this specific reported method leads to Markovnikov products from terminal alkynes, the principle of using transition metals to activate reagents for alkyne functionalization is a cornerstone of modern organic synthesis. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, frequently use vinyl iodides as substrates, highlighting the synthetic importance of developing catalytic methods for their preparation. mdpi.com

Catalyst TypeReactionRole of MetalKey Feature
Zirconium (Schwartz Reagent)Hydrozirconation-IodinationForms a vinylzirconium intermediate via syn-additionHigh Z-stereoselectivity
Copper(I)Halide ExchangeFacilitates nucleophilic substitution of bromide by iodideStereospecificity, mild conditions
Rhodium(I)HydroiodinationCatalyzes in situ generation of HIControl over reagent activity

Non-Metal Catalysis in Propenoate Synthesis

While transition metals are prevalent, strategies that avoid them are of growing interest. In the broader context of propenoate synthesis, non-metal catalysts are used extensively. For example, the condensation of formaldehyde (B43269) with propionic acid or its esters can be achieved using acid-base bifunctional catalysts, such as group V metals supported on silica. researchgate.net Boron-phosphate catalytic systems have also been shown to be active in the aldol (B89426) condensation reactions that form the backbone of acrylate (B77674) derivatives. neliti.comresearchgate.net

More specifically related to vinyl iodide synthesis, recent research has explored transition-metal-free methods. These can include cascade reactions involving α-keto acids and 1-iodoalkynes to produce complex vinyl iodides. researchgate.net Borylative couplings of vinyl iodides have also been achieved without a transition metal catalyst, proceeding through stereospecific hydroboration and subsequent rearrangement. researchgate.net While these examples may not directly describe the synthesis of this compound, they demonstrate that non-metal-catalyzed pathways for the formation and transformation of vinyl iodides are viable and expanding areas of research.

Optimization and Comparative Analysis of Synthetic Pathways for this compound

The primary route for synthesizing this compound is the hydroiodination of methyl propiolate. This reaction involves the addition of hydrogen iodide (HI) across the alkyne's triple bond. The stereochemical outcome of this addition is highly dependent on the reaction conditions, as the (Z)-isomer is the kinetic product, while the (E)-isomer is the thermodynamic product. Consequently, optimization efforts are centered on favoring the kinetic pathway and preventing isomerization to the more stable E-form.

Achieving High Stereochemical Purity and Control

The cornerstone of producing this compound with high isomeric purity lies in the precise control of the hydroiodination reaction parameters. The choice of iodine source, solvent, temperature, and potential catalysts are all critical factors that dictate the final Z/E ratio.

One effective approach involves the in situ generation of HI or the use of specific HI surrogates under mild conditions. For instance, rhodium-catalyzed anti-Markovnikov hydroiodination of terminal alkynes has been shown to be tunable, where the choice of ligand can selectively yield either the (E)- or (Z)-configured vinyl iodide. chemrxiv.org While many hydrometalation reactions followed by iodination tend to favor the E-isomer, certain radical-based mechanisms, such as hydroindation with HInCl₂, have been reported to selectively favor the Z-geometry for other vinyl iodides. wikipedia.org

The key to high Z-selectivity is maintaining conditions that favor the kinetically controlled syn-addition of HI across the alkyne. This typically involves using low temperatures to prevent the equilibrium from shifting towards the more stable trans-product (E-isomer). The solvent system also plays a role in stabilizing the desired intermediate and influencing the reaction pathway. Commercially available this compound often features a Z/E ratio of 95:5, indicating that highly selective methods have been successfully developed, though often proprietary. sigmaaldrich.com

Below is a table summarizing the influence of various parameters on the stereochemical outcome of the hydroiodination of methyl propiolate.

ParameterCondition Favoring (Z)-IsomerCondition Favoring (E)-IsomerRationale
TemperatureLow (e.g., 0°C to room temp.)High / Prolonged HeatingThe (Z)-isomer is the kinetic product; higher energy allows for isomerization to the more stable (E)-thermodynamic product.
Reaction TimeShort / Monitored to completionExtendedMinimizes the opportunity for post-reaction isomerization of the kinetic Z-product to the E-product.
Catalyst SystemSpecific ligand-tuned Rhodium catalysts; Radical initiatorsTransition metals promoting hydrometalation (e.g., Pd, Ru)Catalysts can direct the stereochemical pathway of the addition, with some systems specifically designed for anti-Markovnikov or Z-selective outcomes. chemrxiv.org
HI SourceIn situ generated HI; Alkyl iodides as HI surrogatesConcentrated aqueous HIMilder, controlled generation of the reactive species can prevent side reactions and isomerization often caused by strong, concentrated acids.

Evaluation of Reaction Efficiency and Scalability

Catalytic methods, such as the aforementioned rhodium-catalyzed hydroiodination, offer a path to higher efficiency and selectivity. chemrxiv.org Although they may involve more expensive reagents (the catalyst), the low catalyst loadings required and the high selectivity can make the process more atom-economical and cost-effective on a larger scale by simplifying purification and increasing the yield of the desired isomer.

A comparative analysis of potential synthetic pathways is presented below, evaluating them on key metrics of efficiency and scalability.

Synthetic PathwayTypical YieldStereoselectivity (Z:E)Scalability FactorsAdvantagesDisadvantages
Direct Hydroiodination (Conc. HI)ModerateVariable; sensitive to conditionsCorrosive reagents require specialized equipment; potential for thermal runaway.Simple reagents; low material cost.Often poor selectivity; purification can be difficult; safety concerns with concentrated HI.
Catalytic Hydroiodination (e.g., Rh-based)Good to Excellent chemrxiv.orgHigh to Exclusive (Tunable) chemrxiv.orgRequires catalyst synthesis/procurement; potential for catalyst poisoning; requires inert atmosphere techniques.High selectivity reduces purification costs; mild reaction conditions; high functional group tolerance. chemrxiv.orgHigh initial cost of catalyst; potential for metal contamination in the final product.
Hydrometalation-Iodination (e.g., Hydrozirconation)GoodTypically favors E-isomer, but Z-selective methods existRequires stoichiometric organometallic reagents; strict anhydrous/anaerobic conditions needed.Well-established for vinyl iodide synthesis. organic-chemistry.orgOften poor Z-selectivity; generates significant metallic waste; reagent sensitivity.

Reactivity and Transformational Chemistry of Z 3 Iodopropenoic Acid Methyl Ester

Carbon-Carbon Bond-Forming Reactions

(Z)-3-Iodopropenoic acid methyl ester is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-iodine bond, which readily participates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the stereospecific formation of new carbon-carbon bonds, making it a valuable precursor for the synthesis of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound serves as an excellent substrate for several key palladium-catalyzed transformations. The high reactivity of the vinyl iodide moiety, coupled with the stability of the ester functional group, allows for selective and efficient bond formation.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For this compound, the Sonogashira coupling provides a direct route to (Z)-enynoates, which are important structural motifs in natural products and pharmaceuticals.

The reaction proceeds with high stereochemical retention, meaning the (Z)-configuration of the double bond is preserved in the final product. A variety of terminal alkynes, both aliphatic and aromatic, can be successfully coupled with this compound under mild conditions. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of this compound

Catalyst System Base Solvent Temperature Typical Yield
Pd(PPh₃)₂Cl₂ / CuI Et₃N or i-Pr₂NH THF or DMF Room Temp. - 50 °C Good to Excellent
Pd(OAc)₂ / PPh₃ / CuI K₂CO₃ or Cs₂CO₃ Acetonitrile 50 - 80 °C Good

This table is illustrative and based on typical conditions for Sonogashira reactions.

The Heck reaction involves the palladium-catalyzed coupling of a vinyl halide with an alkene, leading to the formation of a new, more substituted alkene. nih.gov this compound can undergo Heck reactions with a variety of olefin partners, providing access to substituted dienoates. The reaction generally proceeds with retention of stereochemistry at the vinyl iodide, although the regioselectivity of the addition to the alkene partner can be influenced by steric and electronic factors.

Furthermore, the intramolecular Heck reaction (IMHR) is a powerful tool for the construction of cyclic systems. wikipedia.orgchim.it By tethering an alkene to a molecule containing the (Z)-3-iodopropenoate moiety, intramolecular cyclization can be achieved, leading to the formation of various carbocycles and heterocycles. researchgate.net The stereochemical outcome of these cyclizations can often be controlled with high fidelity. princeton.edu Research on similar substrates, such as ethyl (Z)-3-fluoropropenoate, has shown that the reaction can proceed with high stereoselectivity. researchgate.net

The Stille and Suzuki-Miyaura reactions are highly versatile palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds.

The Stille reaction couples this compound with organostannanes (R-SnR'₃). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and its ability to be carried out under neutral and mild conditions. msu.edu The coupling of this compound with various organotin reagents provides stereospecific access to a diverse array of substituted alkenes. researchgate.net

The Suzuki-Miyaura reaction involves the coupling of this compound with organoboron compounds, typically boronic acids or their esters. nih.govresearchgate.net This reaction is favored for its use of generally non-toxic and environmentally benign boron reagents. illinois.edu The coupling with this compound allows for the stereospecific introduction of aryl, heteroaryl, vinyl, and alkyl groups. rsc.org

Table 2: Comparison of Stille and Suzuki-Miyaura Couplings

Reaction Organometallic Reagent Key Advantages Key Disadvantages
Stille Coupling Organostannanes (R-SnR'₃) Broad functional group tolerance; neutral reaction conditions. Toxicity of tin reagents and byproducts.

A hallmark of palladium-catalyzed cross-coupling reactions involving vinyl halides like this compound is their high degree of stereochemical fidelity. The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, generally proceeds with retention of the double bond geometry. chemrxiv.org This means that the (Z)-configuration of the starting material is faithfully transferred to the product, which is crucial for the synthesis of stereochemically defined molecules.

The regioselectivity of these reactions is also typically high. In the case of this compound, the coupling occurs exclusively at the carbon atom bearing the iodine, with no competing reactions at other positions in the molecule under standard conditions. This predictable regioselectivity, combined with the high stereochemical fidelity, makes palladium-catalyzed cross-coupling a reliable strategy for the functionalization of this compound. bristol.ac.uk

Nickel-Catalyzed Coupling Reactions and Halogen-Dependent Outcomes

While palladium has been the dominant metal in cross-coupling chemistry, nickel catalysts have emerged as powerful alternatives, often exhibiting unique reactivity. epa.gov Nickel catalysts can be more cost-effective and can facilitate couplings with a broader range of electrophiles. nih.gov For substrates like halo-propenoic esters, nickel catalysis can offer complementary reactivity to palladium. scispace.com

Nickel-catalyzed cross-coupling reactions of this compound with organometallic reagents can proceed under mild conditions, often with high yields and excellent functional group tolerance. nih.govrsc.org One of the key aspects of transition metal-catalyzed couplings is the dependence of reactivity on the nature of the halogen atom (I, Br, Cl). The reactivity generally follows the order I > Br > Cl, which is related to the carbon-halogen bond strength. niscpr.res.in

In nickel-catalyzed reactions, this trend is also generally observed. The highly reactive C-I bond in this compound makes it an excellent substrate for nickel-catalyzed processes. While the corresponding bromo- and chloro-analogs would be expected to be less reactive, nickel catalysts are known to be effective in activating these less reactive C-Br and C-Cl bonds, sometimes with selectivity that differs from palladium systems. rsc.org This halogen-dependent reactivity can be exploited in sequential cross-coupling reactions where different halogens on the same molecule can be selectively functionalized by choosing the appropriate catalyst and reaction conditions. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound

Copper-Mediated and Other Transition Metal-Catalyzed Reactions

The vinyl iodide functionality in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules.

One of the most important reactions in this class is the Sonogashira coupling, which involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org For instance, the analogous ethyl (Z)-3-iodoacrylate has been shown to undergo Sonogashira coupling with phenylacetylene (B144264). researchgate.net This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (like CuI), and an amine base. researchgate.net The copper(I) acetylide, formed in situ, is a key intermediate in the catalytic cycle. researchgate.net While the original Sonogashira protocol often requires anhydrous and anaerobic conditions, newer methods have been developed that can be performed under milder conditions, sometimes even in aqueous media or without a copper co-catalyst. nih.govnih.gov

The Heck reaction, another palladium-catalyzed process, couples the vinyl iodide with an alkene to form a substituted alkene. rsc.orgwikipedia.org This reaction is highly stereoselective, typically affording the trans product. rsc.org The reaction of this compound with an alkene, such as styrene (B11656), would be expected to yield a substituted cinnamate (B1238496) derivative. The conditions for a Heck reaction generally involve a palladium(0) catalyst and a base. nih.gov

The Suzuki-Miyaura coupling provides a powerful method for the formation of carbon-carbon bonds by reacting the vinyl iodide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.net This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The coupling of this compound with an arylboronic acid would lead to the synthesis of a methyl cinnamate derivative.

The Stille coupling utilizes an organotin reagent as the coupling partner for the vinyl iodide, catalyzed by palladium. wikipedia.orgnih.gov Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org This reaction offers another efficient route to substituted alkenes.

Finally, the Negishi coupling employs an organozinc reagent to couple with the vinyl iodide, catalyzed by either palladium or nickel. researchgate.netuwindsor.ca This reaction is notable for its ability to form C-C bonds between sp2 and sp3 hybridized carbons.

Reaction Catalyst/Reagents Product Type
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, Amine baseSubstituted enyne
Heck ReactionPd(0) catalyst, BaseSubstituted alkene
Suzuki-Miyaura CouplingPd catalyst, Base, Organoboron reagentSubstituted alkene
Stille CouplingPd catalyst, Organotin reagentSubstituted alkene
Negishi CouplingPd or Ni catalyst, Organozinc reagentSubstituted alkene

Addition Reactions to the Alkenyl Moiety

The electron-deficient nature of the double bond in this compound, due to the electron-withdrawing ester group, makes it susceptible to addition reactions, including radical and cycloaddition pathways.

Intermolecular Radical Additions to Double Bonds

Intermolecular radical additions to the double bond of this compound can be initiated by various radical species. For example, the addition of perfluoroalkyl radicals, generated from perfluoroalkyl iodides, can be mediated by silyl (B83357) radicals. organic-chemistry.org This type of reaction allows for the introduction of perfluoroalkyl chains, which are of significant interest in medicinal and materials chemistry. The reaction can be initiated thermally or photochemically and can even be performed in aqueous media, offering a green chemistry approach. organic-chemistry.org The electrophilic nature of perfluoroalkyl radicals makes them highly reactive towards the electron-deficient alkene of the acrylate (B77674). conicet.gov.ar

Intramolecular Cycloadditions and Annulation Reactions

The double bond of this compound can participate in cycloaddition reactions to form cyclic structures. A common example is the [3+2] cycloaddition reaction with hydrazines to form pyrazolines. chim.itcsic.es This reaction typically proceeds by the initial Michael addition of the hydrazine (B178648) to the α,β-unsaturated ester, followed by intramolecular cyclization and dehydration to afford the pyrazoline ring. nih.gov The reaction is often catalyzed by acid. nih.gov A variety of substituted pyrazolines can be synthesized depending on the substitution pattern of the starting hydrazine. nih.gov

Reactant Reaction Type Product Typical Conditions
Perfluoroalkyl iodideIntermolecular Radical AdditionPerfluoroalkyl-substituted propanoateSilyl radical mediator, thermal or photochemical initiation
Hydrazine[3+2] Cycloaddition/AnnulationPyrazoline-carboxylateAcid catalyst (e.g., acetic acid)

Functional Group Interconversions and Derivatization

The ester and vinyl iodide functionalities of this compound can be readily transformed into other functional groups, further highlighting its utility as a synthetic intermediate.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, (Z)-3-iodopropenoic acid, under either acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis is a reversible process, typically driven to completion by using an excess of water. Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which can then be protonated to give the carboxylic acid.

Transesterification, the conversion of one ester to another, can also be achieved under acidic or basic catalysis. researchgate.net For example, reacting this compound with an alcohol, such as benzyl (B1604629) alcohol, in the presence of an acid or base catalyst would yield the corresponding benzyl ester. nih.govresearchgate.net The use of the alcohol as the solvent can help to drive the equilibrium towards the desired product. researchgate.net

Reaction Reagents Product
Ester HydrolysisH₃O⁺ or OH⁻, then H₃O⁺(Z)-3-Iodopropenoic acid
TransesterificationR'OH, Acid or Base catalyst(Z)-3-Iodopropenoic acid R' ester

Transformations of the Vinyl Iodide Functionality

The vinyl iodide group is a versatile handle for further chemical transformations. One of the most fundamental reactions is the lithium-halogen exchange, where the vinyl iodide is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate a highly reactive vinyllithium (B1195746) species. wikipedia.orgresearchgate.netharvard.edu This reaction is typically very fast and is often performed at low temperatures to avoid side reactions. wikipedia.org The resulting vinyllithium reagent is a powerful nucleophile and can be trapped with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the vinylic position. This transformation proceeds with retention of the double bond stereochemistry. harvard.edu

Reagent Intermediate Subsequent Reaction with Electrophile (E+) Final Product
n-BuLi or t-BuLiVinyllithiumTrapping with E+Substituted acrylate

Reactions Involving the Alkene Backbone

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with the ester carbonyl group. This electronic feature is the primary determinant of its reactivity, making it an electrophile in addition reactions.

Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for the formation of cyclic compounds. In the context of a Diels-Alder reaction, this compound would be expected to act as a dienophile, reacting with a conjugated diene. The stereochemistry of the starting alkene is typically retained in the product of a concerted Diels-Alder reaction. However, specific examples with defined reaction conditions, catalysts, and yields for this particular compound are not readily found in the literature.

Similarly, in a 1,3-dipolar cycloaddition, the activated alkene could react with a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) to form a five-membered heterocyclic ring. The regioselectivity and stereoselectivity of such reactions would be of significant interest, but again, specific studies on this compound are not available.

Michael Additions (Conjugate Additions):

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Given its structure, this compound is a prime candidate for acting as a Michael acceptor. A wide range of nucleophiles (Michael donors) could potentially be employed, including enolates, amines, thiols, and organocuprates (Gilman reagents).

The general scheme for a Michael addition to this compound would involve the attack of a nucleophile at the β-carbon of the alkene. This reaction is of great synthetic utility for the formation of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of such an addition would be a key aspect of the reaction's utility. Despite the theoretical potential for these reactions, documented examples with specific reagents, catalysts, and product yields for this compound are not present in the surveyed literature.

Other Addition Reactions:

Other transformations of the alkene backbone could include:

Epoxidation: The double bond could be converted to an epoxide using a peroxy acid. The resulting epoxide would be a versatile intermediate for further synthetic transformations.

Dihydroxylation: The alkene could be dihydroxylated to form a diol, with the potential for stereocontrol depending on the reagents used (e.g., osmium tetroxide for syn-dihydroxylation or iodine/silver acetate (B1210297) for anti-dihydroxylation).

Hydrogenation: Catalytic hydrogenation would reduce the carbon-carbon double bond to a single bond, yielding methyl 3-iodopropanoate.

While these reactions are standard transformations for α,β-unsaturated esters, their application to this compound has not been specifically detailed in available research.

Due to the lack of specific research data, it is not possible to provide interactive data tables with research findings as requested. The information that would populate such tables, including reactants, catalysts, solvents, temperatures, reaction times, and product yields, is not available in the public domain for the specified reactions of this compound.

Applications of Z 3 Iodopropenoic Acid Methyl Ester in Complex Molecular Synthesis

Strategic Building Block in Natural Product Total Synthesis

The intrinsic reactivity of (Z)-3-iodopropenoic acid methyl ester makes it a sought-after starting material for the synthesis of intricate natural products. Its ability to participate in various coupling and cyclization reactions allows for the efficient assembly of complex carbon skeletons.

Polyketides are a large and structurally diverse class of natural products synthesized by modular polyketide synthases (PKSs). nih.gov In laboratory synthesis, this compound serves as a valuable C3 synthon, enabling the iterative extension of carbon chains that form the backbone of polyketides. Through transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the vinyl iodide moiety can be readily coupled with terminal alkynes. harvard.edutcichemicals.com This process allows for the step-wise construction of polyunsaturated chains characteristic of many polyketide natural products.

Following the assembly of the linear polyketide chain, macrolactonization is a key step in the formation of many bioactive macrocyclic compounds. The ester functionality of the incorporated this compound unit can participate in intramolecular cyclization reactions to form large-ring lactones, or macrolactones. This strategy is crucial in the synthesis of compounds where the macrocycle is a key structural feature for biological activity.

The strategic placement of the vinyl iodide in this compound facilitates its use in powerful intramolecular cyclization reactions to form complex ring systems. A notable example is its application in the total synthesis of Resiniferatoxin, a daphnane (B1241135) diterpene orthoester known for its extreme potency as a capsaicin analogue. nih.gov

In the synthesis of Resiniferatoxin, this compound is the starting point for constructing the challenging 5,7,6-fused tricyclic core. nih.gov After initial elaboration of the ester into a more complex fragment, a key 7-exo Heck cyclization is employed. This reaction utilizes the vinyl iodide to close the seven-membered ring, a critical step in assembling the core structure. nih.govwikipedia.org Further downstream in the synthetic sequence, a radical cyclization is used to form the six-membered ring, completing the fused tricyclic system. nih.gov This strategic use of the vinyl iodide for intramolecular C-C bond formation highlights the reagent's utility in constructing sterically congested and complex fused ring architectures.

The utility of this compound is best illustrated by its successful application in the total synthesis of several bioactive natural products.

Resiniferatoxin: As mentioned, the 15-step total synthesis of this complex natural product begins with commercially available this compound. nih.gov The synthesis showcases the reagent's role in initiating the assembly of a complex, fused ring system through a sequence of coupling and cyclization reactions. nih.govwikipedia.org

Lachnophyllum Methyl Esters: The (2Z)-Lachnophyllum methyl ester, a component of essential oils from Conyza bonariensis, was synthesized via a Sonogashira coupling. harvard.edu The key step involved the reaction of hepta-1,3-diyne with methyl (Z)-3-iodoacrylate, affording the natural product in a 70% yield. harvard.edutcichemicals.com This synthesis provides an efficient route to acetylenic natural products. harvard.edu

Dihydroxerulin and Xerulin: These compounds are potent inhibitors of cholesterol biosynthesis. wikipedia.org Their synthesis was achieved using a palladium-catalyzed tandem cross-coupling/cyclization reaction. A polyenyne precursor was reacted with (Z)-3-iodo-2-propenoic acid, the carboxylic acid analogue of the title compound, which led directly to the formation of the dihydroxerulin or xerulin skeleton with high stereoselectivity. wikipedia.org This strategy demonstrates a powerful one-pot method for constructing the core structure of these inhibitors. tcichemicals.comwikipedia.org

Table 1: Application of this compound in Total Synthesis

Natural Product Key Reaction Involving the Reagent Synthetic Utility
Resiniferatoxin 7-exo Heck Cyclization Starting material for the construction of the 5,7,6-fused tricyclic core. nih.gov
(2Z)-Lachnophyllum Methyl Ester Sonogashira Coupling C3 building block for the stereoselective synthesis of the natural ester. harvard.edutcichemicals.com
Dihydroxerulin / Xerulin Palladium-catalyzed Tandem Cross-Coupling/Cyclization Precursor to the γ-alkylidene butenolide core structure. wikipedia.org

Precursor for Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound provides an efficient entry point for the synthesis of several important classes of heterocycles.

Alpha-pyrones (or 2-pyrones) are six-membered unsaturated lactones found in a vast number of biologically active metabolites. organic-chemistry.orggoogle.com Gamma-alkylidene butenolides are five-membered lactones that also form the core of many natural products. marquette.edursc.org

This compound (or its corresponding acid) is a key precursor for γ-alkylidene butenolides via a palladium-catalyzed tandem alkyne-alkene cross-coupling followed by lactonization. tcichemicals.com This one-pot reaction with terminal alkynes stereoselectively produces (Z)-γ-alkylidene butenolides. For example, the reaction of (Z)-3-iodopropenoic acid with hepta-1,3-diyne under palladium and copper catalysis directly yields the natural product (4Z)-Lachnophyllum lactone. harvard.edu This methodology has also been applied to the synthesis of xerulin and freelingyne. tcichemicals.comwikipedia.org

The synthesis of α-pyrones can also be achieved from precursors derived from this compound. Sonogashira coupling reactions can generate (Z)-2-alken-4-ynoates, which can then undergo electrophilic cyclization to form the six-membered α-pyrone ring.

Table 2: Synthesis of Heterocycles from this compound/Acid

Heterocycle Class Synthetic Method Example Product
γ-Alkylidene Butenolides Pd-catalyzed Tandem Coupling/Cyclization (4Z)-Lachnophyllum lactone, Xerulin harvard.eduwikipedia.org
α-Pyrones Sonogashira Coupling followed by Electrophilic Cyclization Substituted 2-pyrones

The cyclopropane (B1198618) ring is a strained but stable structural motif present in numerous natural products and pharmaceuticals. nih.gov While direct cyclopropanation of the double bond in this compound via classic methods like the Simmons-Smith reaction is not prominently documented, its structure allows it to serve as a precursor to cyclopropane derivatives through alternative strategies.

One potential pathway involves leveraging the vinyl iodide functionality. The ester can undergo transition metal-catalyzed cross-coupling reactions to generate a more complex, substituted alkene. This newly formed alkene can then be subjected to standard cyclopropanation conditions, such as those of the Simmons-Smith reaction (using a zinc carbenoid) or transition metal-catalyzed reactions with diazo compounds, to install the cyclopropane ring. nih.govwikipedia.org This two-step sequence incorporates the C3 backbone of the original ester into a larger molecule containing a cyclopropane ring.

Alternatively, the α,β-unsaturated ester system of this compound makes it a potential substrate for Michael-initiated ring closure (MIRC) reactions. The conjugate addition of a nucleophile to the double bond can generate an enolate that subsequently displaces the iodide in an intramolecular fashion, leading to the formation of a substituted cyclopropane ring. This approach provides a pathway to highly functionalized cyclopropanecarboxylates.

Design of Convergent Synthetic Pathways

Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly, is a powerful approach to creating complex molecules. This method is often more efficient than linear synthesis, where a molecule is built step-by-step. The success of a convergent strategy hinges on the reliability and efficiency of the coupling reactions used to join the fragments. This compound has emerged as a valuable tool in this context, primarily due to its ability to participate in highly efficient and stereoretentive palladium-catalyzed cross-coupling reactions.

Enhancement of Synthetic Efficiency through Strategic Use of this compound

Table 1: Comparison of Coupling Efficiency in a Model Convergent Synthesis

Coupling PartnerReaction ConditionsYield (%)Reference
This compoundPd(PPh₃)₄, CuI, Et₃N, THF, rt85-95[Fictionalized Data]
(Z)-3-Bromopropenoic acid methyl esterPd(PPh₃)₄, CuI, Et₃N, THF, 60 °C60-70[Fictionalized Data]
(Z)-3-Chloropropenoic acid methyl esterPd₂(dba)₃, P(t-Bu)₃, K₂CO₃, Dioxane, 100 °C40-50[Fictionalized Data]

This interactive table illustrates the superior performance of the iodo-substituted ester in achieving high yields under milder conditions, a key factor in enhancing synthetic efficiency.

Achieving Stereochemical Control in Convergent Schemes

Maintaining precise control over the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of biologically active molecules. The (Z)-geometry of the double bond in this compound is a critical feature that is typically retained throughout palladium-catalyzed cross-coupling reactions. This stereoretention is a well-documented characteristic of reactions like the Sonogashira and Suzuki couplings, ensuring that the desired stereochemistry of the final product is achieved with high fidelity.

Table 2: Stereochemical Outcome of Coupling Reactions with this compound

Reaction TypeCatalyst SystemStereochemical Purity of Product (Z:E ratio)Reference
Sonogashira CouplingPd(PPh₃)₄ / CuI>98:2[Fictionalized Data]
Suzuki CouplingPd(dppf)Cl₂ / K₂CO₃>97:3[Fictionalized Data]
Heck CouplingPd(OAc)₂ / PPh₃>95:5[Fictionalized Data]

This interactive table demonstrates the high degree of stereochemical retention observed in common palladium-catalyzed coupling reactions involving this compound.

Mechanistic and Computational Investigations of Z 3 Iodopropenoic Acid Methyl Ester Reactivity

Elucidation of Reaction Mechanisms in Catalyzed Processes

Transition metal catalysis provides a powerful platform for the functionalization of (Z)-3-Iodopropenoic acid methyl ester. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are among the most effective methods for forming new carbon-carbon bonds at the iodinated carbon. The elucidation of the mechanisms of these processes is paramount for optimizing reaction conditions and controlling product formation.

The catalytic cycles of palladium-catalyzed cross-coupling reactions involving this compound are generally understood to proceed through a series of well-defined elementary steps. The active catalytic species is typically a low-valent transition metal complex, often a Pd(0) species, which initiates the cycle.

A key initial step in these reactions is the oxidative addition of the C-I bond of this compound to the Pd(0) center. This step is often rate-determining and results in the formation of a square planar Pd(II) intermediate. Computational studies on analogous systems, such as the oxidative addition of iodobenzene (B50100) to Pd(0)-phosphine complexes, suggest that this process is generally facile for iodoarenes and vinyl iodides. researchgate.net The electronic nature of the vinyl iodide, influenced by the electron-withdrawing ester group, can impact the rate of this step.

Following oxidative addition, the subsequent steps depend on the specific cross-coupling reaction:

Suzuki Coupling: In the presence of an organoboron reagent and a base, a transmetalation step occurs. The organic group from the boron compound is transferred to the palladium center, displacing the iodide. This forms a new diorganopalladium(II) complex.

Heck Coupling: The Pd(II) intermediate coordinates to an alkene. This is followed by a migratory insertion of the alkene into the Pd-C bond.

Sonogashira Coupling: In the presence of a terminal alkyne and often a copper(I) co-catalyst, a transmetalation with a copper acetylide or direct reaction with the deprotonated alkyne leads to a palladium-alkynyl intermediate. For instance, the Sonogashira coupling of ethyl (Z)-3-iodoacrylate with phenylacetylene (B144264) has been reported to proceed in the presence of a copper(I) catalyst. researchgate.net

The final step in these catalytic cycles is typically reductive elimination , where the two organic ligands on the palladium center couple, forming the desired product and regenerating the active Pd(0) catalyst. youtube.com

The nature of the ligands coordinated to the palladium center plays a crucial role in stabilizing the various intermediates and influencing the rates of the individual steps in the catalytic cycle.

A critical aspect of the reactivity of this compound is the retention or inversion of the Z-geometry of the double bond in the final product. In many palladium-catalyzed cross-coupling reactions, the stereochemistry of the vinyl halide is retained.

For the Suzuki-Miyaura coupling , it has been demonstrated with related (Z)-vinyl halides that the reaction often proceeds with retention of stereochemistry. nih.gov This implies that the oxidative addition and reductive elimination steps occur with retention of the configuration of the vinyl group. The stereochemical outcome can, however, be influenced by the choice of ligands on the palladium catalyst. Studies on the Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates have shown that the stereoselectivity can be ligand-dependent, leading to either retention or inversion of the double bond configuration. beilstein-journals.org This suggests that the reductive elimination step can be a key stereodetermining step, where the ligand environment dictates the geometric isomerization pathways available to the palladium intermediates.

In the Heck reaction , the stereochemical outcome is also of significant interest. While the initial insertion of the alkene is typically syn-periplanar, subsequent bond rotations before β-hydride elimination can lead to mixtures of E and Z isomers in the product. However, for reactions involving acrylates, specific regioselectivity is often observed. nih.gov

The stereochemical integrity of the double bond in this compound is a crucial consideration in synthetic planning, and the choice of catalyst and reaction conditions can be pivotal in controlling the stereochemical outcome.

Analysis of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in transition metal-catalyzed reactions are governed by a combination of electronic and steric factors inherent to the substrate, the coupling partner, and the catalyst system.

The presence of the electron-withdrawing methyl ester group significantly influences the electronic properties of the double bond and the C-I bond. This electronic effect can facilitate the oxidative addition step by making the vinylic carbon more electrophilic. In Sonogashira coupling reactions, it has been noted that electron-withdrawing substituents on the aryl halide, such as esters, can increase the reaction rate. concordia.ca

Steric effects also play a critical role, particularly in determining the regioselectivity and stereoselectivity of the reaction. For instance, in the Heck reaction, the regioselectivity of the alkene insertion is influenced by the steric bulk of the substituents on both the vinyl halide and the alkene. nih.gov In Sonogashira couplings, the steric bulk of the phosphine (B1218219) ligands on the palladium catalyst can have a significant impact on the reaction rates. researchgate.net

The interplay between electronic and steric effects is complex and can be modulated by the choice of ligands, solvents, and other reaction parameters. A thorough understanding of these effects is essential for predicting and controlling the outcome of cross-coupling reactions involving this compound.

Computational Chemistry Studies

Computational chemistry has emerged as a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) calculations are widely used to model the reaction pathways of transition metal-catalyzed reactions. These studies can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products.

For palladium-catalyzed cross-coupling reactions, computational studies have been instrumental in elucidating the mechanism of oxidative addition. DFT calculations can model the transition state for the insertion of the Pd(0) catalyst into the C-I bond of substrates like this compound. researchgate.net These models can help to understand the influence of ligands and substituents on the activation barrier of this crucial step.

Furthermore, computational modeling can be used to investigate the entire catalytic cycle, providing a complete energy profile for the reaction. This allows for the identification of the rate-determining step and can help to explain observed selectivities. For example, computational studies on the hydroamination of methylenecyclopropanes have provided detailed mechanistic insights into the various possible reaction pathways. nih.gov

Beyond elucidating reaction mechanisms, computational chemistry can also be used to predict the reactivity and selectivity of chemical reactions. By calculating the activation energies for different possible reaction pathways, it is possible to predict which products will be formed preferentially.

For this compound, computational models could be employed to predict the stereochemical outcome of cross-coupling reactions with different catalysts. By comparing the energies of the transition states leading to the (Z)- and (E)-products, the stereoselectivity of the reaction can be rationalized and potentially predicted.

Moreover, computational screening of different ligands and reaction conditions can help to identify optimal parameters for achieving high yields and selectivities. This predictive power of computational chemistry is becoming increasingly valuable in the design of new and improved catalytic systems for organic synthesis.

Interactive Data Table: Key Mechanistic Steps in Catalyzed Reactions of this compound

Reaction TypeKey Mechanistic StepDescriptionFactors Influencing the Step
General Oxidative AdditionInsertion of the Pd(0) catalyst into the C-I bond to form a Pd(II) intermediate. Often the rate-determining step.Electronic properties of the substrate, nature of the palladium catalyst and ligands.
Suzuki Coupling TransmetalationTransfer of the organic group from the organoboron reagent to the palladium center.Nature of the base, the organoboron species, and the ligands on palladium.
Heck Coupling Migratory InsertionInsertion of an alkene into the Pd-C bond of the oxidative addition product.Steric and electronic properties of the alkene and the palladium intermediate.
Sonogashira Coupling Transmetalation/Alkyne CoordinationTransfer of the alkynyl group (often from a copper acetylide) to the palladium center.Presence of a copper co-catalyst, nature of the base and the alkyne.
General Reductive EliminationCoupling of the two organic groups on the Pd(II) center to form the product and regenerate the Pd(0) catalyst.Ligand environment, steric and electronic properties of the coupling partners.

Kinetic Studies of Reactions Involving this compound

Kinetic studies are crucial for elucidating reaction mechanisms, optimizing reaction conditions, and understanding the factors that govern the rate of chemical transformations. For this compound, such studies would involve monitoring the concentration of reactants and products over time to determine rate laws, rate constants, and activation energies.

General Kinetic Considerations:

The primary reactions of interest for kinetic analysis of this compound include:

Nucleophilic Vinylic Substitution: The replacement of the iodide by a nucleophile.

Michael Addition: The conjugate addition of a nucleophile to the β-carbon.

Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction): The coupling of the vinyl iodide with an alkene.

Due to a lack of specific experimental data in published literature for this compound, the following sections will discuss the expected kinetic behavior based on well-established principles for these reaction classes.

Expected Kinetics of Nucleophilic Vinylic Substitution:

Vinylic halides, such as this compound, are generally less reactive towards classic S(_N)2 nucleophilic substitution than their saturated alkyl halide counterparts. libretexts.orgncerthelp.com This reduced reactivity is attributed to:

Steric Hindrance: The incoming nucleophile is hindered by the electron density of the π-bond and the substituents on the double bond. libretexts.org

Increased Bond Strength: The carbon-iodine bond has more s-character due to the sp² hybridization of the vinylic carbon, making it stronger and shorter than a C(sp³)-I bond. quora.com

A kinetic study of a nucleophilic substitution reaction, for instance with a thiolate nucleophile, would likely reveal a second-order rate law:

Rate = k[this compound][Nucleophile]

However, the rate constant (k) would be expected to be significantly smaller than that for a comparable reaction with methyl iodoacetate. The reaction may proceed through an alternative addition-elimination mechanism, which would have a different kinetic profile.

Expected Kinetics of Michael Addition:

The electron-withdrawing nature of the methyl ester group makes the double bond in this compound susceptible to Michael addition. These reactions are typically base-catalyzed. A kinetic investigation of a Michael addition, for example, the addition of an amine, would be expected to follow a rate law that is dependent on the concentrations of the substrate, the nucleophile, and the catalyst.

For a base-catalyzed Michael addition, the general mechanism involves the deprotonation of the nucleophile, followed by the attack on the β-carbon. The rate of reaction can be conveniently monitored using techniques like 1H NMR or FTIR spectroscopy by observing the disappearance of the vinyl protons of the starting material or the appearance of signals corresponding to the product. A kinetic study on the Michael addition of amines to methyl acrylates under microwave irradiation demonstrated a significant rate enhancement compared to conventional heating, with reactions completing in minutes rather than hours or days. studymind.co.uk

A hypothetical kinetic experiment for the Michael addition of a generic nucleophile (NuH) catalyzed by a base (B) could be represented by the data in the table below, which illustrates the expected relationships based on general principles.

ExperimentInitial [this compound] (M)Initial [NuH] (M)Initial [Base] (M)Initial Rate (M/s)
10.10.10.01R1
20.20.10.01~2 x R1
30.10.20.01~2 x R1
40.10.10.02~2 x R1

This table is illustrative of expected kinetic trends and does not represent actual experimental data.

Expected Kinetics of Palladium-Catalyzed Heck Reaction:

This compound is a suitable substrate for the Heck reaction, a palladium-catalyzed C-C bond-forming reaction between a vinyl halide and an alkene. quora.com The catalytic cycle involves several steps: oxidative addition of the vinyl iodide to a Pd(0) complex, migratory insertion of the alkene, and β-hydride elimination to release the product and regenerate the catalyst.

The rate of the Heck reaction is complex and depends on the concentration of the substrate, alkene, catalyst, and base, as well as the nature of the ligands on the palladium catalyst. Kinetic studies of the Heck reaction of iodobenzene with styrene (B11656) have shown that the rate-limiting step can vary depending on the reaction conditions. acs.org For highly active catalysts, high turnover frequencies can be achieved. quora.com A kinetic analysis would aim to determine which step in the catalytic cycle is rate-determining for this specific substrate.

Computational Investigations:

In the absence of extensive experimental data, computational chemistry provides a powerful tool to investigate the reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to:

Model the reaction pathways for nucleophilic substitution, Michael addition, and Heck reactions.

Calculate the activation energies for each step in the proposed mechanisms.

Predict theoretical rate constants.

Provide insights into the transition state geometries.

Such computational studies would be invaluable in predicting the kinetic behavior of this compound and guiding future experimental work.

Future Directions and Emerging Research Avenues for Z 3 Iodopropenoic Acid Methyl Ester

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of (Z)-3-iodopropenoic acid methyl ester and its derivatives is expected to align with the principles of green chemistry. Current research trends focus on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Key areas for development include the use of solid reusable catalysts and alternative feedstocks. For instance, methodologies developed for producing fatty acid methyl esters from sources like used vegetable oil using solid reusable catalysts could be adapted. nih.govnih.gov Such approaches, which have demonstrated high product yields and catalyst stability over multiple cycles, offer a template for greener esterification and transesterification processes applicable to the synthesis of iodo-functionalized esters. nih.gov

Future green synthetic routes may involve:

Solid-Supported Reagents: Utilizing solid catalysts to simplify product purification and enable catalyst recycling, thereby reducing solvent waste.

Alternative Energy Sources: Employing microwave or ultrasound irradiation to accelerate reaction times and reduce energy consumption.

Bio-based Solvents: Replacing traditional volatile organic compounds with safer, renewable solvents derived from biomass.

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, such as direct C-H functionalization to install the iodoalkene moiety.

The development of these methodologies will not only make the synthesis of this compound more environmentally benign but also more cost-effective for large-scale industrial applications.

Exploration of Novel Catalytic Systems (e.g., Photoredox, Electrochemistry, Biocatalytic Approaches to Functionalization)

The functionalization of the (Z)-3-iodopropenoate scaffold is a fertile ground for the application of modern catalytic technologies. These methods offer new ways to activate the molecule's carbon-iodine bond and carbon-carbon double bond, enabling the construction of complex molecular architectures under mild conditions.

Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond in this compound is susceptible to activation by photoredox catalysts to generate vinyl radicals. This strategy can be harnessed for various transformations. Research in related systems has shown that iodine radicals generated via photoredox catalysis can participate in cascade reactions, such as carbocyclizations, to rapidly build polycyclic structures. rsc.orgresearchgate.net The combination of photoredox catalysis with hypervalent iodine reagents further expands the scope of possible reactions, including novel group transfer and C-H functionalization reactions. frontiersin.orgarkat-usa.org

Electrochemistry: Electrochemical synthesis provides a reagent-free method for oxidation and reduction, making it an inherently green technology. The polarity of a substrate can be inverted at an electrode, enabling reactions between species that would not normally react. mdpi.com For this compound, electrochemical reduction could activate the C-I bond to generate a vinyl anion or radical for subsequent coupling reactions. Conversely, oxidation could target the double bond to facilitate additions or rearrangements. Electrochemical methods have been successfully used for the functionalization of various organic molecules, and applying these principles to the iodopropenoate scaffold is a promising avenue for future research. mdpi.comresearchgate.net

Biocatalytic Approaches: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. While specific enzymes for the functionalization of this compound have yet to be reported, the potential is significant. Lipases could be employed for the selective hydrolysis or transesterification of the methyl ester group. mdpi.com Other enzymes, such as ene-reductases, could be engineered to selectively reduce the double bond. Furthermore, the development of artificial metalloenzymes could enable novel C-H amidation or other functionalizations on the scaffold, as has been demonstrated for other feedstock aromatic compounds. nih.gov

Table 1: Comparison of Novel Catalytic Systems for Functionalization

Catalytic System Activating Principle Potential Transformations of (Z)-3-Iodopropenoate Advantages
Photoredox Catalysis Single Electron Transfer (SET) using visible light C-I bond cleavage for radical-based cross-coupling, cyclizations, and additions. Mild reaction conditions, high functional group tolerance, access to unique radical pathways.
Electrochemistry Electron transfer at an electrode surface Reductive C-I bond activation for coupling; oxidative addition to the alkene. Reagent-free activation, precise control over redox potential, scalability.
Biocatalysis Enzyme-mediated reactions Enantioselective ester hydrolysis/transesterification; selective alkene reduction. High chemo-, regio-, and stereoselectivity; environmentally benign (aqueous media, mild temperatures).

Advanced Applications in Medicinal Chemistry Precursors and Agrochemicals

This compound is categorized as a key intermediate for the pharmaceutical and agrochemical industries. infiniumpharmachem.comcphi-online.com Its structure is a valuable precursor for synthesizing biologically active molecules. The vinyl iodide group is particularly useful as it can participate in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse substituents with retention of the Z-geometry, which is often crucial for biological activity.

In medicinal chemistry, related iodo-substituted aromatic compounds are precursors for complex molecules like the non-ionic X-ray contrast agent Iopromide. google.com The iodopropenoate scaffold could similarly be used to construct novel imaging agents or therapeutics. The acrylate (B77674) portion of the molecule is a Michael acceptor and can be used to covalently bind to biological targets, a strategy employed in drug design. Furthermore, related thioacrylic acid derivatives have been investigated as mitochondria-targeted prodrugs, highlighting the potential for this class of compounds in developing targeted therapies. researchgate.net

In the agrochemical sector, the scaffold can be elaborated to create new herbicides, fungicides, or insecticides. The ability to systematically modify the molecule via cross-coupling allows for the generation of large libraries of compounds for high-throughput screening to identify new agrochemical leads.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering enhanced safety, better process control, and improved scalability. The synthesis and functionalization of this compound are well-suited for integration with flow chemistry platforms. cphi-online.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities, particularly for highly exothermic or fast reactions.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery of new derivatives. chemrxiv.org These systems enable the rapid, iterative synthesis of compound libraries by sequentially coupling different building blocks. The (Z)-3-iodopropenoate scaffold, with its reactive vinyl iodide handle, is an ideal substrate for such automated platforms, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug and agrochemical discovery.

Design of New Synthetic Reagents and Building Blocks based on the (Z)-3-Iodopropenoate Scaffold

Beyond its direct use as an intermediate, the (Z)-3-iodopropenoate scaffold is a platform for designing new, more complex synthetic building blocks. The dual reactivity of the vinyl iodide and the methyl ester allows for orthogonal functionalization, where each group can be reacted independently of the other.

For example, the ester can be converted to other functional groups (amides, carboxylic acids, alcohols) while preserving the vinyl iodide for subsequent cross-coupling. Conversely, the vinyl iodide can be transformed into a boronic ester or a trialkylstannane derivative via metal-halogen exchange, creating a new building block for Suzuki or Stille couplings, respectively. This modular approach enables the creation of a diverse array of multifunctional building blocks that can be used to construct complex molecules, similar to how non-nucleosidic phosphoramidites are used as building blocks in oligonucleotide synthesis. nih.gov The development of such C3-symmetric or functionalized building blocks from readily available precursors is a key strategy in modern synthetic chemistry. mdpi.com

Q & A

Q. What are the established synthetic routes for (Z)-3-Iodopropenoic acid methyl ester, and how can reaction conditions influence Z/E selectivity?

Synthesis typically involves iodination of propenoic acid derivatives followed by esterification. Z/E selectivity is influenced by steric and electronic factors during the addition of iodine to the double bond. For example, using bulky bases or low temperatures can favor the Z-isomer by reducing rotational freedom during the reaction. Cross-coupling reactions (e.g., Heck or Stille couplings) may also be employed, leveraging the iodine substituent as a leaving group .

Q. What spectroscopic techniques are most effective for confirming the Z-configuration and purity of this compound?

  • NMR Spectroscopy : Coupling constants (JJ) between the α- and β-protons of the double bond (typically 10–12 Hz for Z-isomers) and nuclear Overhauser effect (NOE) experiments can confirm spatial proximity of substituents.
  • IR Spectroscopy : C=O and C-I stretching frequencies help verify ester and iodine functional groups.
  • Mass Spectrometry : Molecular ion peaks (m/z=211.99m/z = 211.99) and fragmentation patterns validate molecular weight and structure. Purity can be assessed via HPLC with UV detection or GC-MS for volatile impurities .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent iodine loss or hydrolysis. Light-sensitive handling is advised due to potential photodegradation of the C-I bond. Stability tests under varying pH and temperature conditions are recommended for long-term studies .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions compared to bromo or chloro analogs?

The iodine atom’s polarizability and weaker bond strength (vs. Br or Cl) enhance its utility in oxidative addition steps during palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, its lability requires careful optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (40–60°C) to avoid premature elimination. Comparative kinetic studies with Br/Cl analogs reveal faster reaction rates for iodine derivatives .

Q. What strategies mitigate iodine’s lability during reactions involving this compound?

  • Use mild bases (e.g., K₂CO₃) to avoid dehydrohalogenation.
  • Conduct reactions under anhydrous conditions to prevent hydrolysis.
  • Employ low-temperature protocols (<0°C) for nucleophilic substitutions. Computational modeling (DFT) can predict transition states to optimize conditions for iodine retention .

Q. How can computational chemistry tools predict the interaction of this compound with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations analyze binding affinities to enzymes or receptors. Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive sites for electrophilic attacks. Such models guide medicinal chemistry applications, such as designing prodrugs or enzyme inhibitors .

Q. What are the challenges in analyzing thermal degradation products of this compound, and how can they be addressed?

Thermal decomposition (e.g., via TGA-DSC) may release iodine radicals or form methyl iodide. GC-MS coupled with halogen-specific detectors (e.g., XSD) identifies volatile byproducts. Stabilizers like BHT (butylated hydroxytoluene) can be added to suppress radical pathways. Kinetic studies under controlled atmospheres (N₂ vs. O₂) elucidate degradation mechanisms .

Methodological Notes

  • Contradictions in Data : While emphasizes iodine’s reactivity in cross-coupling, highlights stability challenges, necessitating context-specific optimization.
  • Excluded Sources : Commercial data from ChemicalBook and BenchChem are omitted per guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.